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molecular formula C15H13BrO2 B1314798 Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- CAS No. 67205-73-6

Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-

Cat. No. B1314798
M. Wt: 305.17 g/mol
InChI Key: LJSXRFCPUUXZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479575B2

Procedure details

To a 50 mL three-necked flask containing AlCl3 (4.406 g; 33.05 mmol) under N2, anisole (IVa) (4.467 g; 41.31 mmol) was added in one portion at RT. The reaction was exothermic. To this suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (6.430 g; 27.54 mmol) was added drop wise keeping temperature below 20° C. Then the resulting red suspension was stirred at RT for 3h30. The red thick solution was poured under stirring into a mixture of ice and 1N HCl (100 mL), then the resulting white solid was filtered, and washed with water. The solid was washed with pentane (3×30 mL) and dried under vacuum at RT to give a white powder (m=8.51 g). Purification was performed by crystallization from acetone (30 ml) to give the title compound as a white powder (m=6.113 g) in a 73% yield.
[Compound]
Name
three-necked
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
4.406 g
Type
reactant
Reaction Step One
Quantity
4.467 g
Type
reactant
Reaction Step Two
Quantity
6.43 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([O:11][CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1>Cl>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([C:8]2[CH:9]=[CH:10][C:5]([O:11][CH3:12])=[CH:6][CH:7]=2)=[O:22])=[CH:16][CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
three-necked
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
4.406 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
4.467 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
6.43 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the resulting red suspension was stirred at RT for 3h30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 20° C
ADDITION
Type
ADDITION
Details
The red thick solution was poured
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The solid was washed with pentane (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at RT
CUSTOM
Type
CUSTOM
Details
to give a white powder (m=8.51 g)
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was performed by crystallization from acetone (30 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.113 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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